molecular formula C17H24N2O3S B3017611 N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2034400-51-4

N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B3017611
CAS No.: 2034400-51-4
M. Wt: 336.45
InChI Key: QYGRDABSLWNLEK-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be applied to the synthesis of similar compounds like N1-(3,4-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide. This method involves a one-pot reaction sequence that includes Meinwald rearrangement, offering a high-yielding and operationally simple procedure for preparing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Coupling Reactions

The use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes has been demonstrated. This process allows for the creation of internal alkynes through a coupling that requires minimal catalytic loading and operates at moderate temperatures, suggesting potential applications in synthesizing complex molecules, including those related to this compound (Chen et al., 2023).

Photopolymerization Initiators

Alkoxyamines bearing chromophore groups have been proposed as photoiniferters, capable of initiating nitroxide-mediated photopolymerization (NMP2) upon UV irradiation. These compounds, through their photophysical and photochemical properties, might contribute to the development of new polymerization processes, possibly relevant for the synthesis or modification of compounds like this compound (Guillaneuf et al., 2010).

Hydroxylation of Aryl Halides

The hydroxylation of (hetero)aryl halides using a catalytic system comprising Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) has been explored. This method operates under mild conditions, expanding the toolkit for functionalizing aromatic compounds, potentially including those similar to this compound, and yielding phenols and hydroxylated heteroarenes with high efficiency (Xia et al., 2016).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12-4-5-14(10-13(12)2)19-16(21)15(20)18-11-17(22-3)6-8-23-9-7-17/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRDABSLWNLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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